molecular formula C52H78N10O17 B7908099 CID 37510

CID 37510

Cat. No.: B7908099
M. Wt: 1115.2 g/mol
InChI Key: YLDCUKJMEKGGFI-QCSRICIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CID 37510 is a useful research compound. Its molecular formula is C52H78N10O17 and its molecular weight is 1115.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Control of Protein Function in Cells

    CID is used for reversible and spatiotemporal control of protein function, especially in studying signal transductions and protein trafficking (Voss, Klewer, & Wu, 2015).

  • Regulation of Protein-Protein Interactions

    CID has broad utility in biological research and potential medical applications, such as gene and cell therapies, by controlling the dimerization of engineered proteins (Keenan et al., 1998).

  • Reversible Control of Protein Localization

    A novel chemical inducer of protein dimerization has been developed for rapid activation and deactivation with high spatiotemporal resolution, useful in controlling cellular events like peroxisome transport and mitotic checkpoint signaling (Aonbangkhen et al., 2018).

  • Inducible Gene Regulation and Editing

    CID platforms have been engineered for gene regulation and editing in human cells and mice, demonstrating its versatility in biomedical research (Ma et al., 2023).

  • Solving Problems in Cell Biology

    CID techniques have helped in understanding lipid second messengers and small GTPases, resolving the "signaling paradox" and enhancing specificity in cellular manipulation (DeRose, Miyamoto, & Inoue, 2013).

  • Infrared Laser Activation of Protein Assemblies

    CID is utilized in mass spectrometry to study macromolecular complexes and membrane protein assemblies, enhancing the understanding of protein-lipid interactions (Mikhailov et al., 2016).

  • Enhancing Water Use Efficiency and Productivity in Agriculture

    CID, specifically carbon isotope discrimination, is applied in evaluating water use efficiency and productivity of crops such as barley (Anyia et al., 2007).

  • Developing Chemically Inducible Heterotrimerization System

    CID tools have been expanded to include trimerization systems, allowing for more precise manipulation in live cells and broadening the scope of chemogenetics tools (Wu et al., 2020).

Properties

IUPAC Name

4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one;1-(dimethylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-4,6-7,10,15-17H,1H2,(H,11,12,18);3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3/t4-,6-,7-,10-;;;;;;/m1....../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDCUKJMEKGGFI-QCSRICIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H78N10O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1115.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.